(2-Cyano-4-fluorophenyl)boronic acid
Overview
Description
(2-Cyano-4-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C₇H₅BFNO₂. It is a derivative of boronic acid, characterized by the presence of a cyano group and a fluorine atom on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of (2-Cyano-4-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making this compound a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction is generally performed under mild and functional group tolerant conditions , which can influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biomolecules .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids can participate in various biochemical reactions, and they may interact with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Cyano-4-fluorophenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 2-cyano-4-fluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-4-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other reactions, including oxidation and substitution .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid under appropriate conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(2-Cyano-4-fluorophenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
2-Fluorophenylboronic acid: Similar but with the fluorine atom in a different position, affecting its reactivity and applications.
4-Cyanophenylboronic acid: Similar but lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness: (2-Cyano-4-fluorophenyl)boronic acid is unique due to the presence of both the cyano and fluorine groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups also contribute to its stability and ability to form strong carbon-carbon bonds, making it a valuable compound in organic synthesis .
Biological Activity
(2-Cyano-4-fluorophenyl)boronic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₇H₆BFO₂
- Molecular Weight: 164.93 g/mol
- Melting Point: 304–304.5 °C
The presence of the cyano and fluorine groups in its structure is significant for its biological activity, influencing its interactions with various molecular targets.
The mechanism of action of this compound involves its interaction with specific receptors and enzymes within biological systems. The cyano group can enhance the compound's binding affinity to target proteins, while the fluorine atom may influence its lipophilicity and overall pharmacokinetic properties .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been evaluated for its ability to inhibit the activity of chemokine receptors CXCR1 and CXCR2, which are implicated in tumor progression and metastasis. The compound acts as a noncompetitive antagonist, demonstrating significant inhibitory effects on these receptors in vitro .
Table 1: Inhibitory Effects on CXCR1 and CXCR2
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 0.5 | Noncompetitive antagonist |
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Studies indicate that it possesses activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Study 1: Inhibition of Tumor Growth
A study investigated the effects of this compound on tumor growth in a xenograft model. The compound was administered at varying doses, and tumor size was measured over time. Results indicated a dose-dependent reduction in tumor size compared to control groups.
Figure 1: Tumor Size Reduction Over Time
Tumor Size Reduction
Study 2: Safety Profile Assessment
A safety assessment was conducted to evaluate the toxicity of this compound in animal models. Parameters such as body weight, organ histopathology, and biochemical markers were analyzed. The results showed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
(2-cyano-4-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAYQOISLSBMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675201 | |
Record name | (2-Cyano-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876601-43-3 | |
Record name | (2-Cyano-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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